molecular formula C22H19BrO2 B8537103 2-Bromo-4-(2,3-dimethyl-naphtho[2,3-b]furan-4-yl)-6-ethyl-phenol CAS No. 250609-60-0

2-Bromo-4-(2,3-dimethyl-naphtho[2,3-b]furan-4-yl)-6-ethyl-phenol

Cat. No. B8537103
Key on ui cas rn: 250609-60-0
M. Wt: 395.3 g/mol
InChI Key: LLFOKYWCITZTHK-UHFFFAOYSA-N
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Patent
US06121271

Procedure details

The title compound was prepared according to the procedure in Example 1, step 5, using (2-benzyl-4,5-dimethyl-furan-3-yl)-(3-bromo-5-ethyl-4-methoxy-phenyl)-methanone (7.85 g, 18.4 mmol) and boron tribromide (13.2 mL, 0.139 mol). Purification on silica gel eluting with 2% EtOAc/hexane, followed by trituration with hexane gave 0.85 g (12%) of the title compound as a white solid. 1H NMR (DMSO-d6) δ 1.15 (t, 3 H), 1.59 (s, 3 H), 2.37 (s, 3 H), 2.64-2.77 (m, 2 H), 7.09 (d, 1 H), 7.31 -7.35 (m, 2 H), 7.42 (d of t, 1 H), 7.52 (d, 1 H), 7.95 (s, 1 H), 7.99 (d, 1 H), 9.17 (s, 1 H). mass spectrum (EI) m/z 394 (M+). Anal. Calcd. for C22H19Br1O2 : C, 66.85; H, 4.84; N, 0.00. Found: C, 67.07; H, 4.85, N, 0.05.
Name
(2-benzyl-4,5-dimethyl-furan-3-yl)-(3-bromo-5-ethyl-4-methoxy-phenyl)-methanone
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[O:9][C:10]([CH3:27])=[C:11]([CH3:26])[C:12]=1[C:13]([C:15]1[CH:20]=[C:19]([CH2:21][CH3:22])[C:18]([O:23]C)=[C:17]([Br:25])[CH:16]=1)=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.B(Br)(Br)Br>>[Br:25][C:17]1[CH:16]=[C:15]([C:13]2[C:12]3[C:11]([CH3:26])=[C:10]([CH3:27])[O:9][C:8]=3[CH:1]=[C:2]3[C:7]=2[CH:6]=[CH:5][CH:4]=[CH:3]3)[CH:20]=[C:19]([CH2:21][CH3:22])[C:18]=1[OH:23]

Inputs

Step One
Name
(2-benzyl-4,5-dimethyl-furan-3-yl)-(3-bromo-5-ethyl-4-methoxy-phenyl)-methanone
Quantity
7.85 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1OC(=C(C1C(=O)C1=CC(=C(C(=C1)CC)OC)Br)C)C
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
B(Br)(Br)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared
CUSTOM
Type
CUSTOM
Details
Purification on silica gel eluting with 2% EtOAc/hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)C1=C2C=CC=CC2=CC=2OC(=C(C21)C)C)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.85 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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